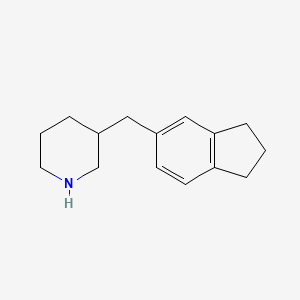
3-((2,3-Dihydro-1h-inden-5-yl)methyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidine is an organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring attached to a 2,3-dihydro-1H-indene moiety through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidine typically involves the reaction of 2,3-dihydro-1H-indene with piperidine in the presence of a suitable catalyst. One common method is the reductive amination of 2,3-dihydro-1H-indene-5-carbaldehyde with piperidine using a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
科学研究应用
3-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The indene moiety can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidine
- 4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidine
- 1-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidine
Uniqueness
3-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound in the design of new pharmaceuticals and research chemicals.
属性
分子式 |
C15H21N |
|---|---|
分子量 |
215.33 g/mol |
IUPAC 名称 |
3-(2,3-dihydro-1H-inden-5-ylmethyl)piperidine |
InChI |
InChI=1S/C15H21N/c1-4-14-7-6-12(10-15(14)5-1)9-13-3-2-8-16-11-13/h6-7,10,13,16H,1-5,8-9,11H2 |
InChI 键 |
SXLOJICWJWCQGT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)CC2=CC3=C(CCC3)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


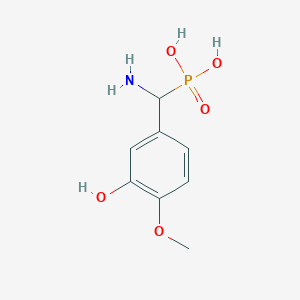
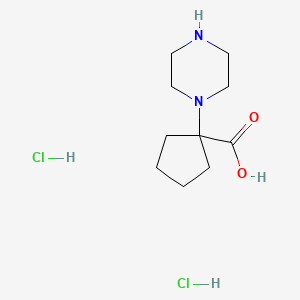
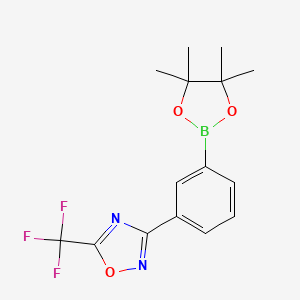
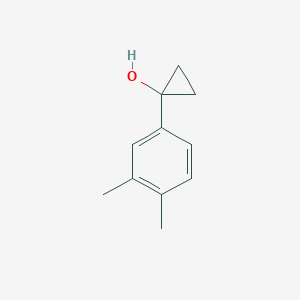
![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]propanamide](/img/structure/B15318378.png)
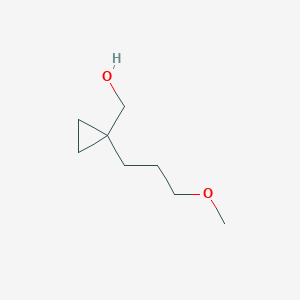
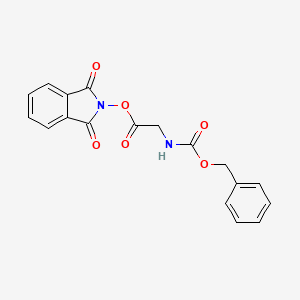
![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)
![O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B15318396.png)
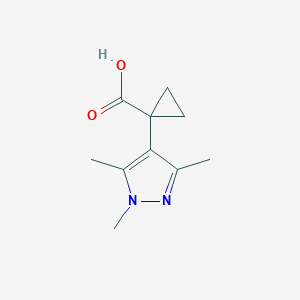
![N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B15318402.png)
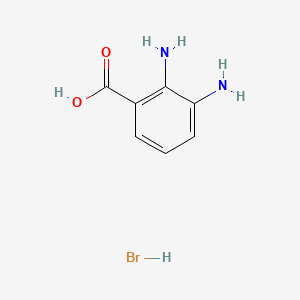
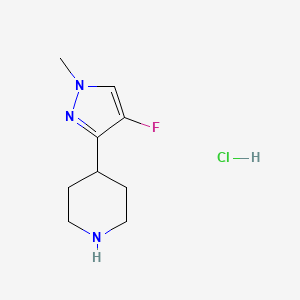
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol](/img/structure/B15318432.png)
